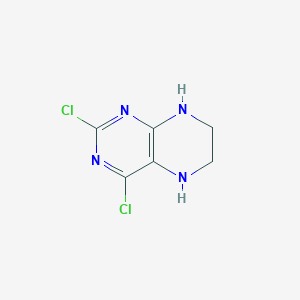

2,4-Dichloro-5,6,7,8-tetrahydropteridine

説明

特性

CAS番号 |

98142-36-0 |

|---|---|

分子式 |

C6H6Cl2N4 |

分子量 |

205.04 g/mol |

IUPAC名 |

2,4-dichloro-5,6,7,8-tetrahydropteridine |

InChI |

InChI=1S/C6H6Cl2N4/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h9H,1-2H2,(H,10,11,12) |

InChIキー |

VTUGNSXVSBOONY-UHFFFAOYSA-N |

SMILES |

C1CNC2=C(N1)C(=NC(=N2)Cl)Cl |

正規SMILES |

C1CNC2=C(N1)C(=NC(=N2)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

The structural and functional attributes of 2,4-dichloro-5,6,7,8-tetrahydropteridine are best contextualized against related pteridine and heterocyclic derivatives. Below is a systematic comparison:

Structural Analogues and Substitution Effects

Key Observations :

- Chlorine vs. Alkyl Substituents : Chlorination at positions 2 and 4 enhances electrophilicity and binding to hydrophobic enzyme pockets, making the compound suitable for agrochemicals. In contrast, ethyl substituents (e.g., 10a, 10b) improve radical scavenging and LOX inhibition .

- Core Flexibility : The tetrahydropteridine scaffold accommodates diverse substitutions (e.g., chlorine, ethyl, piperazinyl), enabling applications ranging from antioxidants to antiviral agents .

準備方法

Starting Materials and Precursors

- 2,4-Dichloro-6-methyl-5-nitropyrimidine is a commonly used precursor, which undergoes intramolecular cyclization with various esters to form the pteridine core.

- Commercially available chlorinated pyrimidines serve as the foundation for the synthesis, enabling functionalization at the 5,6,7,8 positions to form the tetrahydropteridine ring.

Cyclization and Chlorination

- The key step involves cyclization of the pyrimidine derivative under controlled conditions, often using acidic or basic catalysts to promote ring closure.

- Chlorination at the 2 and 4 positions is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), which facilitate the substitution of hydroxyl or amino groups with chlorine atoms.

Reaction Conditions

- Reactions are commonly performed under reflux in solvents like dimethylformamide (DMF), dimethyl carbonate, or tetrahydrofuran (THF).

- Temperature control is critical, with typical reaction temperatures ranging from 60°C to 130°C depending on the step and reagents involved.

- Reaction completion is monitored by thin-layer chromatography (TLC) or ultra-performance liquid chromatography-mass spectrometry (UPLC-MS).

Representative Experimental Procedure

A typical preparation might proceed as follows:

This method yields the target compound in moderate to high yields (typically 60-85%) with good purity.

Analytical and Purity Data

- Melting Point: Approximately 245 ± 5 °C, indicating thermal stability.

- Thermogravimetric Analysis (TGA): Shows weight loss due to crystal water release between 60-140 °C, confirming hydrated forms may exist.

- NMR and Mass Spectrometry: Confirm the substitution pattern and molecular weight consistent with 2,4-dichloro substitution on the tetrahydropteridine core.

- Chromatographic Purity: TLC and UPLC-MS are employed to monitor reaction progress and purity, with final products showing minimal impurities (<2.5%).

Comparative Table of Preparation Methods

| Method Aspect | Description | Yield (%) | Key Notes |

|---|---|---|---|

| Cyclization from pyrimidine esters | Basic conditions, intramolecular ring closure | 60-70 | Requires careful control of pH and temperature |

| Chlorination with POCl3 or SOCl2 | Reflux in DMF or similar solvent | 75-85 | Efficient substitution at 2,4 positions |

| Purification | Recrystallization or chromatography | High purity | Ensures removal of side products and unreacted materials |

| Monitoring | TLC, UPLC-MS, NMR | - | Essential for confirming reaction completion and product identity |

Research Findings and Optimization Notes

- Alternative synthetic routes involving palladium-catalyzed coupling reactions have been explored for related pteridine derivatives, but classical chlorination remains the most straightforward for 2,4-dichloro derivatives.

- Reaction times vary from 2 hours to over 24 hours depending on the reagents and conditions, with microwave-assisted heating reported to accelerate certain steps.

- The presence of substituents on the pteridine ring can influence the chlorination efficiency and product stability, requiring optimization of reagent equivalents and reaction temperatures.

- Hydrated crystal forms of the compound have been characterized, indicating the importance of controlling drying conditions to obtain anhydrous material for specific applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-Dichloro-5,6,7,8-tetrahydropteridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization or halogenation of tetrahydropteridine precursors. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve halogenation efficiency .

- Temperature : Controlled heating (60–80°C) minimizes side reactions .

- Catalysts : Lewis acids like FeCl₃ or AlCl₃ may accelerate chlorination .

- Advanced techniques : Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional methods .

- Data Table :

| Method | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Conventional Cyclization | DCM | 70 | FeCl₃ | 55–60 |

| Microwave-Assisted | Acetonitrile | 80 | None | 75–80 |

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Methodological Answer :

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization in ethanol improves crystalline purity .

- Validation :

- HPLC : Retention time comparison against standards.

- NMR : Absence of extraneous proton signals in ¹H/¹³C spectra .

- Mass Spectrometry : Confirm molecular ion peak at m/z = [M+H]⁺ .

Advanced Research Questions

Q. What role does this compound play in enzymatic systems, and how can its interactions be studied?

- Methodological Answer :

- Enzymatic Context : Acts as a structural analog of 5,6,7,8-tetrahydrobiopterin (BH₄), a cofactor for aromatic amino acid hydroxylases (e.g., phenylalanine hydroxylase, EC 1.14.16.1) .

- Interaction Studies :

- Kinetic assays : Measure enzyme activity in the presence of the compound using UV-Vis spectroscopy (e.g., tyrosine hydroxylation at 275 nm) .

- Inhibition assays : Compare Ki values with natural cofactors to assess competitive binding .

- Data Table :

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| Phenylalanine hydroxylase | BH₄ (natural) | 12 ± 2 | 8.5 ± 0.3 |

| Phenylalanine hydroxylase | 2,4-Dichloro analog | 45 ± 5 | 3.2 ± 0.2 |

Q. How can structural modifications of this compound enhance its bioactivity or stability?

- Methodological Answer :

- Rational Design :

- Fluorination : Replace Cl with F at position 8 to improve metabolic stability (e.g., reduced CYP450-mediated oxidation) .

- Amino substitutions : Introduce NH₂ at position 2 to mimic natural pteridines, enhancing cofactor activity .

- Stability Testing :

- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .

Q. How should researchers resolve contradictions in toxicity data for this compound derivatives?

- Methodological Answer :

- Dose-response studies : Use in vitro models (e.g., HepG2 cells) to establish LC50 values across concentrations (1–100 μM) .

- Mechanistic studies :

- ROS detection : Apply fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress .

- Apoptosis markers : Measure caspase-3/7 activity via luminescent assays .

- Data Table :

| Derivative | LC50 (μM) | ROS Increase (%) | Caspase-3 Activation (Fold) |

|---|---|---|---|

| Parent compound | 65 ± 4 | 120 ± 10 | 2.5 ± 0.3 |

| 8-Fluoro analog | >100 | 30 ± 5 | 1.2 ± 0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。